8-Bromobenzofuro[3,2-b]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-[1]benzofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLXMCOYUXSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=CC(=C3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fused Heterocyclic Systems in Modern Chemistry
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing atoms other than carbon within their cyclic structure, are of paramount importance in several scientific domains. fiveable.meairo.co.in Their prevalence in a vast array of biologically active compounds has made them a focal point in medicinal chemistry and drug discovery. fiveable.meairo.co.in The unique three-dimensional arrangements and electronic properties conferred by the fusion of different ring systems often lead to novel pharmacological activities. fiveable.meairo.co.in
Beyond their medicinal applications, fused heterocycles are integral to the development of advanced functional materials. Their rigid, planar structures and potential for extended π-conjugation make them ideal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.org The ability to fine-tune their electronic and photophysical properties through synthetic modification allows for the rational design of materials with specific, desirable characteristics. rsc.org
The Benzofuro 3,2 B Pyridine Scaffold: a Closer Look
The benzofuro[3,2-b]pyridine scaffold is a tricyclic system where a benzofuran (B130515) unit is fused to a pyridine (B92270) ring. This unique arrangement brings together the distinct chemical properties of each constituent ring, resulting in a scaffold with promising applications. The benzofuran moiety is a common motif in many natural products and pharmacologically active compounds, known for its diverse biological activities. researchgate.netnih.gov The pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental building block in numerous pharmaceuticals and agrochemicals, often contributing to a compound's ability to interact with biological targets. nih.gov
The fusion of these two systems creates a planar, aromatic structure with a unique distribution of electrons, which can influence its reactivity and intermolecular interactions. Research into the synthesis and properties of benzofuro[3,2-b]pyridine derivatives has been gaining momentum, with studies exploring their potential as inhibitors of enzymes like topoisomerases, which are crucial targets in cancer therapy. researchgate.netacs.org Synthetic chemists are actively developing new and efficient methods to construct this scaffold and its derivatives, highlighting the growing interest in its potential applications. researchgate.netacs.orgrsc.orgacs.org
8 Bromobenzofuro 3,2 B Pyridine: a Versatile Synthetic Tool
Strategies for the Construction of the Benzofuro[3,2-b]pyridine Ring System
The synthesis of the benzofuro[3,2-b]pyridine scaffold can be achieved through various strategic approaches, primarily involving the formation of either a crucial C-C or C-O bond to construct the fused furan (B31954) ring, or by building the pyridine (B92270) ring onto a pre-existing benzofuran (B130515) structure.
Palladium-Catalyzed Cyclization and Cross-Coupling Approaches
Palladium catalysis has become an indispensable tool in the synthesis of complex heterocyclic systems, and the construction of benzofuro[3,2-b]pyridines is no exception. These methods offer high efficiency and functional group tolerance.
A notable advancement in the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. nih.govacs.orgacs.org This method provides a direct and regioselective route to benzofuro[3,2-b]pyridine 1-oxides, which can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines in high yields. nih.govacs.orgacs.org The reaction demonstrates excellent compatibility with a range of functional groups on both the pyridine and phenoxy rings. acs.org
The general transformation can be represented as follows:
Scheme 1: Palladium-Catalyzed Dual C-H ActivationThis strategy highlights the power of C-H activation in streamlining synthetic routes to fused heterocycles by avoiding the pre-functionalization of starting materials. beilstein-journals.org
The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org This strategy has been effectively applied to the synthesis of benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines. acs.orgnih.gov The process often involves a sequence of reactions, starting with a directed ortho-metalation, followed by zincation and then a Negishi cross-coupling with a suitably substituted aryl halide. acs.orgnih.gov This approach allows for the construction of the biaryl linkage necessary for subsequent cyclization. The use of palladacycle precatalysts has been shown to be highly effective for Negishi couplings, even at low catalyst loadings and under mild conditions. nih.gov
A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. nih.gov This methodology has been successfully used to couple a variety of heterocyclic organozinc reagents with aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides. organic-chemistry.org
Directed Ortho-Metalation and Subsequent Cyclization Protocols
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho-position, creating a potent nucleophile that can react with various electrophiles. wikipedia.orgorganic-chemistry.org
In the context of benzofuropyridine synthesis, a fluorine substituent can act as both a directing group for metalation and a leaving group for a subsequent intramolecular cyclization. acs.orgnih.gov A one-pot procedure has been developed that combines directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr) to construct benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines. acs.orgnih.gov This telescoped reaction sequence is highly efficient, starting from readily available fluoropyridines and 2-bromophenyl acetates. acs.orgnih.gov
Table 1: Key Features of the Directed Ortho-Metalation/Negishi/SNAr Sequence
| Feature | Description |
|---|---|
| Starting Materials | Fluoropyridines or fluoroarenes and 2-bromophenyl acetates acs.orgnih.gov |
| Key Steps | 1. Directed ortho-lithiation2. Zincation3. Negishi cross-coupling4. Intramolecular SNAr acs.orgnih.gov |
| Advantages | One-pot procedure, readily available starting materials, mild reaction conditions, low catalyst loading acs.org |
Intramolecular Nucleophilic Aromatic Substitution (SNAr) Cyclizations in Benzofuropyridine Synthesis
Intramolecular nucleophilic aromatic substitution (SNAr) is a common and effective strategy for the formation of the furan ring in benzofuropyridines. acs.orgacs.orgljmu.ac.uk This reaction typically involves the cyclization of a 2-biaryl phenol (B47542), where a hydroxyl group attacks an activated position on the adjacent aromatic ring, displacing a leaving group such as a halogen. acs.orgacs.org
This approach is often the final step in a multi-step sequence. For instance, after forming the key biaryl phenol intermediate via methods like Suzuki or Negishi cross-coupling, an intramolecular SNAr reaction can be induced to afford the tricyclic benzofuropyridine system. acs.orgacs.org In some cases, to facilitate the cyclization of less reactive substrates, a solvent change to a higher-boiling solvent like DMF and the addition of a base such as cesium carbonate are employed. acs.orgnih.gov
Tandem Cyclization and Multicomponent Reactions for Benzofuro[3,2-b]pyridine Formation
Tandem, or cascade, reactions offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. An efficient synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines has been developed through a copper-catalyzed cascade alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes. researchgate.net These intermediates can then be readily aromatized to the corresponding benzofuro[3,2-b]pyridines under basic conditions. researchgate.net It is also possible to prepare the fully aromatic benzofuro[3,2-b]pyridines in a one-pot reaction from the same starting materials. researchgate.net
Another example involves the tandem heterocyclization of methyl 2-[(2-cyanophenoxy)methyl]-3-furoates in the presence of a strong base to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of a novel heterocyclic system. researchgate.net
Furthermore, a diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives has been achieved through the annulation of aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org Depending on the choice of nucleophilic catalyst (triethylamine or triphenylphosphine), different substituted 1,4-dihydrobenzofuro[3,2-b]pyridines can be obtained, which can then be aromatized to the final benzofuro[3,2-b]pyridine products. rsc.org
Regioselective Halogenation (Bromination) Methodologies for Benzofuro[3,2-b]pyridine Scaffolds
Achieving regioselective bromination of the benzofuro[3,2-b]pyridine scaffold, particularly at the 8-position, is crucial for the development of specific derivatives. The electronic properties of the fused heterocyclic system dictate the positions susceptible to electrophilic substitution. While direct bromination of the parent benzofuro[3,2-b]pyridine at the 8-position is not extensively documented, methodologies applied to related heterocyclic systems can provide valuable insights.
One common approach for the bromination of pyridine and its fused derivatives involves the use of N-bromosuccinimide (NBS) as a bromine source, often in the presence of a radical initiator like dibenzoyl peroxide (DBPO) or under photochemical conditions. For instance, the bromination of a methyl-substituted pyridine ring can be achieved using NBS and DBPO in a solvent like carbon tetrachloride.
A more modern and highly regioselective method for the halogenation of pyridines involves the formation of Zincke imine intermediates. chemrxiv.org This strategy entails a ring-opening, halogenation, and ring-closing sequence that allows for the precise installation of a halogen atom at a specific position on the pyridine ring under mild conditions. chemrxiv.org
Furthermore, the synthesis of bromo-substituted benzofuran derivatives, which can be precursors to benzofuro[3,2-b]pyridines, has been reported. For example, 6-(5-bromobenzofuran-2-yl) derivatives have been synthesized, indicating that bromination of the benzofuran portion of the molecule is a feasible strategy. mdpi.com The synthesis of these precursors often involves multi-step sequences where the bromine atom is introduced at an early stage.
Table 1: Comparison of Bromination Reagents for Heterocyclic Systems
| Reagent | Substrate Example | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) / Dibenzoyl Peroxide (DBPO) | 2-bromo-3-methylpyridine | Carbon tetrachloride | Benzylic bromination | |
| N-Halosuccinimides | Pyridines | Formation of Zincke imine intermediate | Highly regioselective (e.g., C3) | chemrxiv.org |
Green Chemistry Principles and Sustainable Synthetic Routes Towards Benzofuro[3,2-b]pyridine Derivatives
The integration of green chemistry principles into the synthesis of complex molecules like benzofuro[3,2-b]pyridines is of growing importance. Key aspects include the use of one-pot reactions, atom-economical catalysts, microwave-assisted synthesis, and renewable feedstocks.
One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, are a cornerstone of green chemistry. Several one-pot procedures for the synthesis of benzofuro[3,2-b]pyridine derivatives have been developed. rsc.orgnih.govljmu.ac.ukacs.org These methods often involve cascade or domino reactions that efficiently construct the tricyclic core from simpler starting materials, thereby reducing solvent usage, energy consumption, and waste generation. rsc.orgnih.govljmu.ac.ukacs.org
The use of palladium-catalyzed dual C-H activation represents a highly atom-economical approach to the synthesis of benzofuro[3,2-b]pyridines. acs.orgnih.gov This method avoids the need for pre-functionalized starting materials, directly forming carbon-carbon or carbon-heteroatom bonds and generating water as the only byproduct. acs.orgnih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or reduced solvent conditions. nih.gov This technology can be effectively applied to the synthesis of pyridine derivatives, offering a greener alternative to conventional heating methods. nih.gov
A truly sustainable approach involves the use of renewable resources as starting materials. For instance, the synthesis of pyridines from furfural (B47365), a biomass-derived platform chemical, has been demonstrated. nih.gov Such strategies pave the way for the production of benzofuro[3,2-b]pyridines from non-petroleum-based feedstocks.
Table 2: Green Synthetic Approaches for Pyridine and Benzofuro[3,2-b]pyridine Synthesis
| Green Chemistry Principle | Synthetic Strategy | Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis | Annulation of aurone-derived imines and alkynes | Reduced steps, less waste, high efficiency | rsc.org |
| Atom Economy | Palladium-catalyzed dual C-H activation | No pre-functionalization, water as byproduct | acs.orgnih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, improved yields | nih.gov |
| Renewable Feedstocks | Synthesis from furfural (biomass) | Reduced reliance on fossil fuels | nih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques for Optically Active Benzofuropyridine Systems
The synthesis of enantiomerically pure benzofuro[3,2-b]pyridine derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.
Recent advances have demonstrated the feasibility of stereoselective synthesis of benzofuro[3,2-b]pyridine-related structures. For example, a Lewis acid-catalyzed cascade reaction has been reported for the regio- and diastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, creating a chiral carbon center and axial chirality with high selectivity. acs.org Furthermore, palladium-catalyzed asymmetric cyclizations have been employed to produce chiral benzofuro[3,2-b]azepine frameworks with excellent enantioselectivity. researchgate.net Highly enantioselective [3+2] annulation reactions have also been developed to construct complex spiro[benzofuran-pyrrolidine] systems. rsc.org
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.org The choice of resolving agent is critical for successful separation. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the enrichment of one enantiomer.
The resolution of chiral 1,4-dihydropyridines, which are structurally related to the benzofuropyridine core, has been successfully achieved through the crystallization of diastereomeric ester derivatives. nih.gov
Table 3: Methods for Obtaining Optically Active Benzofuropyridine Systems
| Technique | Description | Key Features | Reference |
|---|---|---|---|
| Stereoselective Synthesis | Direct synthesis of a single stereoisomer using chiral catalysts or auxiliaries. | High efficiency, avoids loss of 50% of material. | acs.orgresearchgate.net |
| Chiral Resolution (Crystallization) | Separation of enantiomers via formation and crystallization of diastereomeric salts. | Classical method, dependent on solubility differences. | wikipedia.orgnih.gov |
| Chiral Resolution (Chromatography) | Separation of enantiomers using a chiral stationary phase in HPLC. | Widely applicable, can be used for analysis and preparation. | nih.gov |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide access to one enriched enantiomer. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (1D and 2D techniques)
NMR spectroscopy would be the primary tool for elucidating the precise structure of this compound in solution.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzofuran and pyridine rings. The chemical shifts (δ) and coupling constants (J) would be crucial in determining the substitution pattern. For the 8-bromo isomer, specific shifts and splitting patterns would confirm the position of the bromine atom.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and electronic environment of all carbon atoms in the molecule. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons, which is essential for confirming the connectivity of the fused ring system and the position of the bromine substituent.
A hypothetical data table for the expected NMR analysis is presented below. The actual experimental values would need to be determined.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region, with specific chemical shifts and coupling constants for protons on the benzofuran and pyridine moieties. |
| ¹³C NMR | Distinct signals for all carbon atoms, including the carbon bearing the bromine atom. |
| COSY | Correlation peaks indicating H-H couplings within the individual rings. |
| HSQC | Cross-peaks showing direct C-H correlations. |
| HMBC | Long-range C-H correlations confirming the fused ring structure and bromo-substitution at position 8. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS would be employed to determine the exact molecular weight and elemental composition of this compound. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Fragmentation Analysis: The mass spectrum would also show characteristic fragmentation patterns, providing further structural confirmation. Expected fragments might arise from the loss of the bromine atom, CO, or HCN from the heterocyclic core.
| Analysis | Expected Outcome |
| Molecular Ion Peak | Accurate mass measurement confirming the molecular formula C₁₁H₆BrNO. |
| Isotopic Pattern | A characteristic M/M+2 isotopic pattern with approximately equal intensity, confirming the presence of one bromine atom. |
| Key Fragments | Peaks corresponding to the loss of Br, CO, and other small molecules, providing insight into the molecule's stability and structure. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy would be used to identify the characteristic functional groups and bond vibrations within the this compound molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C=N stretching (pyridine) | 1600-1550 |
| C=C stretching (aromatic) | 1600-1450 |
| C-O-C stretching (furan) | 1250-1050 |
| C-Br stretching | 700-500 |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the planarity of the fused ring system, the precise bond lengths and angles, and the intermolecular packing in the crystal lattice. To date, no crystallographic data for this specific isomer has been published.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for the purification and purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase would be used to assess the purity of the compound. A single sharp peak would indicate a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would also serve to determine the purity and confirm the molecular weight of the compound. The retention time would be a characteristic property under specific GC conditions.
Theoretical and Computational Investigations of 8 Bromobenzofuro 3,2 B Pyridine
Electronic Structure Calculations (e.g., Density Functional Theory - DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules. For 8-Bromobenzofuro[3,2-b]pyridine, DFT calculations can be employed to determine key electronic and structural parameters.
By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a largely planar structure due to the fused aromatic rings. The introduction of the bromine atom at the 8-position is expected to cause minor distortions in the local geometry of the benzene (B151609) ring.
Commonly used functionals for such investigations include hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D, often paired with basis sets like 6-311+G(d,p) to accurately describe the electronic structure, including the effects of the heavy bromine atom and potential non-covalent interactions.
Table 1: Illustrative Ground State Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value/Observation |
| Optimized Geometry | Largely planar fused ring system |
| C-Br Bond Length | ~1.90 Å |
| Dipole Moment | Non-zero, directed towards the electronegative N and Br atoms |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom, positive potential on the hydrogen atoms |
Molecular Orbital Analysis and Reactivity Prediction of the this compound Framework
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, analysis of the HOMO and LUMO energies and distributions provides insights into its behavior in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The spatial distribution of the HOMO would likely be concentrated on the electron-rich benzofuran (B130515) portion and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed primarily over the electron-deficient pyridine (B92270) ring, suggesting its susceptibility to nucleophilic attack. The bromine atom can also act as a leaving group in nucleophilic substitution reactions.
Conformational Analysis and Molecular Dynamics Simulations of Benzofuro[3,2-b]pyridine Systems
The rigid, fused ring structure of this compound significantly limits its conformational flexibility. The primary molecule itself exists as a single, planar conformer. Therefore, a detailed conformational analysis is more relevant for substituted derivatives where rotatable bonds are present in the substituents.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted spectra can aid in the assignment of experimental signals and confirm the structure of this compound. The predicted shifts would reflect the electronic environment of each nucleus, with the bromine and nitrogen atoms causing characteristic shifts in the adjacent carbon and proton signals.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT serves two main purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). Secondly, it provides a theoretical infrared (IR) and Raman spectrum. The predicted vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental vibrational spectra. Key predicted frequencies would include the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations, and the characteristic C-Br stretching frequency.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter |
| ¹³C NMR | Distinct signals for each carbon, with the carbon attached to bromine showing a characteristic shift. |
| ¹H NMR | Aromatic protons with chemical shifts influenced by the fused ring system and the bromine substituent. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=N stretching, and C-Br stretching. |
Reaction Pathway Elucidation and Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For this compound, computational studies can be used to explore various potential reactions.
For instance, the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon can be investigated. By modeling the reaction pathway, including the transition state structure and its associated activation energy, the feasibility of such a reaction can be assessed. Similarly, electrophilic substitution reactions on the benzofuran or pyridine rings can be modeled to predict the most likely site of reaction and the corresponding energy barriers.
Computational studies can also be used to explore the synthesis of this compound itself. For example, the mechanism of a palladium-catalyzed cross-coupling reaction to introduce the bromine atom or to form one of the heterocyclic rings could be elucidated. These studies provide a detailed, atomistic understanding of the reaction, which can be used to optimize reaction conditions and develop new synthetic routes.
Reactivity and Further Functionalization Strategies of 8 Bromobenzofuro 3,2 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu In the context of 8-bromobenzofuro[3,2-b]pyridine, these reactions are instrumental in introducing a variety of substituents at the C-8 position, leveraging the reactivity of the carbon-bromine bond.
Suzuki-Miyaura Coupling with Boronic Acids and Esters
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating a carbon-carbon bond at the C-8 position of this compound.
The general reaction involves the coupling of this compound with a boronic acid (R-B(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for a wide range of substrates. libretexts.orgharvard.edu For instance, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. organic-chemistry.org Bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are used to activate the boronic acid. wikipedia.org
This methodology allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C-8 position, leading to a diverse array of substituted benzofuro[3,2-b]pyridine derivatives. The reaction generally proceeds with high efficiency and tolerates a broad range of functional groups on the boronic acid partner. nih.govcapes.gov.br
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted benzofuro[3,2-b]pyridines. This palladium and copper co-catalyzed reaction couples this compound with a terminal alkyne. nih.gov
The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent. The key bond formation occurs between the sp-hybridized carbon of the alkyne and the C-8 position of the benzofuro[3,2-b]pyridine ring. This method is highly valued for its reliability and the mild reaction conditions under which it can be performed.
Heck and Stille Couplings for C-C Bond Formation
The Heck and Stille reactions offer alternative palladium-catalyzed pathways for C-C bond formation at the C-8 position.
The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. This reaction introduces a vinyl or substituted vinyl group at the C-8 position.
The Stille coupling , on the other hand, utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. libretexts.org
Both reactions expand the toolbox for creating C-C bonds, allowing for the synthesis of complex molecular architectures based on the benzofuro[3,2-b]pyridine core. uiowa.edu
Buchwald-Hartwig Amination for C-N Bond Formation
To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. researchgate.net This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond between this compound and a primary or secondary amine. nih.gov
This transformation is crucial for the synthesis of N-aryl and N-heteroaryl derivatives of benzofuro[3,2-b]pyridine. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. The choice of ligand is critical to the success of the reaction, with various specialized ligands developed to improve reaction scope and efficiency. researchgate.net This method has proven to be highly versatile, accommodating a wide range of amine coupling partners. nih.gov
Nucleophilic Substitution Reactions of the Bromine Atom
While palladium-catalyzed reactions are dominant, the bromine atom at the C-8 position can also undergo nucleophilic substitution reactions, particularly with strong nucleophiles. These reactions, however, can be more challenging compared to those on more activated aromatic systems.
In some cases, nucleophilic aromatic substitution (SNAr) can occur where the bromine atom is displaced by a potent nucleophile. The success of such reactions often depends on the electronic nature of the benzofuro[3,2-b]pyridine ring system and the reaction conditions employed. For instance, chloro-substituted analogs have been shown to undergo nucleophilic substitution with secondary amines like piperidine (B6355638) and morpholine. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Benzofuro[3,2-b]pyridine Core
Electrophilic aromatic substitution (EAS) reactions on the benzofuro[3,2-b]pyridine core itself are another avenue for functionalization. wizeprep.comuci.edu However, the pyridine (B92270) ring is generally electron-deficient and thus less reactive towards electrophiles than benzene (B151609). youtube.comlibretexts.org
Reactions like nitration and halogenation typically require harsh conditions. libretexts.orgyoutube.com The position of substitution is directed by the combined electronic effects of the fused furan (B31954) and pyridine rings. For the related benzofuro[2,3-c]pyridine system, nitration and acylation have been shown to occur at the C-6 position of the benzene ring, and if that position is blocked, substitution occurs at C-8. researchgate.net For pyridine itself, electrophilic substitution, when it occurs, generally favors the 3-position. youtube.comlibretexts.org The presence of the bromine atom at C-8 and the fused ring system in this compound will influence the regioselectivity of any further electrophilic attack.
Directed Metalation Strategies for Selective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgznaturforsch.comresearchgate.net In the case of this compound, the interplay between the bromine substituent, the pyridine nitrogen, and the furan oxygen can be strategically exploited to direct deprotonation to specific positions.
The pyridine nitrogen is a known, albeit weak, directing group. clockss.org However, the primary directing influence in this compound is expected to be the bromine atom at the C-8 position. Halogen atoms can act as directing groups for ortho-lithiation, although they are also susceptible to halogen-metal exchange, a competing reaction pathway. znaturforsch.com The choice of the organolithium reagent and reaction conditions is crucial in determining the outcome. clockss.org
Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed for the deprotonation of pyridines and other electron-deficient heterocycles at low temperatures to avoid nucleophilic addition to the C=N bond. clockss.org For this compound, treatment with such a base could potentially lead to deprotonation at the C-7 position, ortho to the bromine atom. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups at this position.
Alternatively, the use of alkyllithium reagents like n-butyllithium or sec-butyllithium (B1581126) at low temperatures could favor a halogen-metal exchange reaction. baranlab.org This would generate an aryllithium species with the lithium at the C-8 position. Subsequent reaction with an electrophile would lead to substitution at the site of the original bromine atom.
The table below outlines hypothetical functionalization reactions based on these two competing pathways.
| Reagent System | Proposed Intermediate | Potential Product (after electrophilic quench) | Functionalized Position |
| 1. LDA or LTMP, THF, -78 °C2. Electrophile (E+) | 7-Lithio-8-bromobenzofuro[3,2-b]pyridine | 7-E-8-Bromobenzofuro[3,2-b]pyridine | C-7 |
| 1. n-BuLi or sec-BuLi, THF, -78 °C2. Electrophile (E+) | 8-Lithiobenzofuro[3,2-b]pyridine | 8-E-Benzofuro[3,2-b]pyridine | C-8 |
It is important to note that the actual regioselectivity would need to be determined empirically, as it will be influenced by steric and electronic factors within the tricyclic system.
Oxidation and Reduction Chemistry of the Benzofuro[3,2-b]pyridine System
The benzofuro[3,2-b]pyridine core is susceptible to both oxidation and reduction, allowing for further modifications of the heterocyclic system.
The pyridine nitrogen in the benzofuro[3,2-b]pyridine ring system can be readily oxidized to the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. researchgate.netarkat-usa.org The formation of benzofuro[3,2-b]pyridine 1-oxides has been reported as an efficient process. acs.org These N-oxides are valuable intermediates; the N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the C-2 and C-4 positions, and can also be readily deoxygenated to regenerate the parent benzofuro[3,2-b]pyridine. acs.org
| Starting Material | Oxidizing Agent | Product |
| This compound | m-CPBA | This compound-1-oxide |
The reduction of the benzofuro[3,2-b]pyridine system can lead to various hydrogenated products, depending on the catalyst and reaction conditions. Catalytic hydrogenation over palladium, platinum, or rhodium catalysts is a common method for the reduction of pyridines and benzofurans. nih.gov
Under mild hydrogenation conditions, it is likely that the pyridine ring would be preferentially reduced to afford the corresponding 1,2,3,4-tetrahydrobenzofuro[3,2-b]pyridine. The partial reduction of pyridines to dihydropyridines can also be achieved using dissolving metal reductions. rsc.org More forcing conditions, such as higher pressures and temperatures, could lead to the reduction of both the pyridine and the furan rings. The selective reduction of just the furan ring while leaving the pyridine intact would be challenging but might be achievable with specific catalytic systems known for the selective hydrogenation of benzofurans.
The table below summarizes the potential products of the hydrogenation of this compound.
| Catalyst/Conditions | Potential Product | Notes |
| H₂, Pd/C, mild conditions | 8-Bromo-1,2,3,4-tetrahydrobenzofuro[3,2-b]pyridine | Preferential reduction of the pyridine ring. |
| H₂, PtO₂, high pressure/temp. | 8-Bromo-decahydrobenzofuro[3,2-b]pyridine | Reduction of both pyridine and furan rings. |
| Dissolving metal (e.g., Na/NH₃) | 8-Bromo-1,2-dihydro- or 1,4-dihydrobenzofuro[3,2-b]pyridine | Partial reduction of the pyridine ring. |
The bromine substituent at the C-8 position may also be susceptible to hydrodebromination under certain catalytic hydrogenation conditions, leading to the corresponding debrominated products.
Research Applications of the Benzofuro 3,2 B Pyridine Scaffold in Chemical Science and Material Development
Design and Synthesis of Novel Benzofuro[3,2-b]pyridine Derivatives as Chemical Probes and Ligands
The functionalization of the benzofuro[3,2-b]pyridine core is crucial for its application as a chemical probe or ligand. The introduction of various aryl groups at the 2- and 4-positions of the pyridine (B92270) ring has been explored to create a library of derivatives with diverse properties. researchgate.net For instance, twenty-four different 2,4-diaryl benzofuro[3,2-b]pyridine derivatives were designed and synthesized to evaluate their biological activities, demonstrating the scaffold's potential in medicinal chemistry. researchgate.net The synthetic strategies often involve the creation of the fused ring system as a key step, followed by diversification.
While direct studies on 8-Bromobenzofuro[3,2-b]pyridine as a specific probe are not extensively detailed, the synthesis of related pyridine-based systems highlights their potential. For example, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been developed as anion sensors, where the pyridine nitrogen and appended functional groups create a binding cavity. nih.gov This principle can be extended to the benzofuro[3,2-b]pyridine system, where the nitrogen atom can act as a coordination site for metal ions or a hydrogen bond acceptor. The bromo-substituent on the benzene (B151609) ring can be used to attach fluorophores or other signaling units, a common strategy in probe design.
In the context of catalysis, cobalt(II) complexes bearing pyridine-oxime ligands have been synthesized and characterized for their catalytic behavior in isoprene (B109036) polymerization. nih.gov This demonstrates the utility of pyridine-containing ligands in coordinating with metal centers to facilitate chemical transformations. nih.gov The benzofuro[3,2-b]pyridine framework, with its extended aromatic system, could modulate the electronic properties of such catalytic complexes.
Role of the Benzofuro[3,2-b]pyridine Core as a Building Block in the Synthesis of Complex Organic Molecules
The benzofuro[3,2-b]pyridine core is a valuable building block for constructing more complex molecular architectures. Its synthesis can be achieved through various modern organic chemistry methods. An efficient approach involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides, which first yields the benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. nih.gov These intermediates can then be easily deoxygenated to afford the corresponding benzofuro[3,2-b]pyridines in excellent yields. nih.gov
Another versatile method is the diversity-oriented synthesis starting from aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.orgrsc.org This reaction, mediated by an amine base, produces 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized using a base like DBU to furnish the fully conjugated benzofuro[3,2-b]pyridine system. rsc.orgrsc.org This strategy allows for the introduction of a wide range of substituents on the pyridine ring, making it a powerful tool for generating chemical libraries. rsc.org
The utility of fused pyridine boronates as building blocks has also been demonstrated. whiterose.ac.uknih.gov A diboration-electrocyclization sequence provides access to these versatile intermediates, which are amenable to high-throughput synthesis of biaryl and ether-linked compound libraries via Suzuki coupling. whiterose.ac.uknih.gov The 8-bromo derivative of benzofuro[3,2-b]pyridine is particularly well-suited for such cross-coupling reactions, enabling the facile synthesis of a diverse range of functionalized molecules. For example, the synthesis of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine highlights how a bromo-substituted benzofuran (B130515) moiety can be incorporated into even more complex fused heterocyclic systems. mdpi.com
Development of Optoelectronic Materials Utilizing Benzofuro[3,2-b]pyridine Frameworks
The conjugated, electron-deficient nature of the pyridine ring fused with the electron-rich benzofuran system gives the benzofuro[3,2-b]pyridine scaffold unique photophysical and electronic properties. These characteristics make it an attractive candidate for the development of advanced optoelectronic materials.
Derivatives of the isomeric bisbenzofuro[2,3-b:3′,2′-e]pyridines (BBZFPys) have been found to exhibit intense photoluminescence with high quantum efficiencies (Φflu up to 0.70). nih.gov This suggests that the benzofuro-pyridine scaffold, in general, is a promising fluorophore unit for light-emitting functional materials. nih.gov The photophysical properties can be tuned by chemical modification. For instance, protonation of triphenylamine (B166846) derivatives bearing pyridine fragments leads to a dramatic increase in intramolecular charge transfer, resulting in a significant red shift of both absorption and emission bands. daneshyari.com This allows for the tuning of emission color from blue to yellow-orange, and even the generation of white light in solution. daneshyari.com The photochemical behavior of related furo[3,2-b]pyridin-2-ones has also been studied, revealing processes like dimerization and electrocyclic ring-opening upon irradiation, which are fundamental to understanding their stability and reactivity in photo-active devices. rsc.org
Table 1: Photophysical Properties of a Benzoporphyrin Derivative (BPD-MA) for Context
| Property | Value | Conditions |
| Singlet State Energy (Es) | 42.1 kcal mol⁻¹ | Methanol |
| Fluorescence Lifetime (τf) | 5.2 ns | Methanol, air-saturated |
| Fluorescence Quantum Yield (Φf) | 0.05 | Methanol, air-saturated |
| Triplet State Lifetime (τT) | ≥ 25 µs | - |
| Triplet State Energy (ET) | 26.9 kcal mol⁻¹ | - |
| Triplet Quantum Yield (ΦT) | 0.68 | N₂-saturated |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.78 | - |
| Photodegradation Quantum Yield (ΦPb) | ~5 x 10⁻⁵ | Organic solvents |
| Data from a study on Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) illustrates typical photophysical parameters investigated for photosensitizers. nih.gov |
The benzofuro[2,3-b]pyridine (B12332454) (BFP) core, an isomer of the title scaffold, has been theoretically studied as an electron acceptor in materials designed for blue organic light-emitting diodes (OLEDs). researchgate.netnih.gov When combined with suitable electron donors, these materials can exhibit thermally activated delayed fluorescence (TADF). researchgate.netnih.gov Theoretical calculations showed that a derivative, BFP-D2, is a promising candidate for blue OLEDs, with a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST = 0.07 eV) and a calculated emission wavelength of 465.9 nm. nih.gov
In the realm of solar energy, organic dyes featuring a conjugated spacer are essential for dye-sensitized solar cells (DSSCs). rsc.org Sensitizers incorporating fused heterocyclic segments have been synthesized and tested. rsc.org For example, a dye with a dithieno[3,2-b]pyrrolobenzotriazole spacer achieved a power conversion efficiency of 8.14%, comparable to the standard N719-based cell. rsc.org The benzofuro[3,2-b]pyridine framework, with its tunable electronic levels and ability to form stable, extended π-systems, represents a promising platform for designing novel dyes for high-performance DSSCs.
Circularly polarized luminescence (CPL) is an emission phenomenon from chiral molecules that has potential applications in 3D displays and information storage. nih.gov Axially chiral molecules are often used to induce CPL. A series of optically active bisbenzofuro[2,3-b:3′,2′-e]pyridine (BBZFPy) derivatives, synthesized from chiral 1,1′-bi-2-naphthol (BINOL), have been investigated for their CPL properties. nih.govdoaj.org These studies found that the introduction of bulky substituents could lead to an aggregation-induced enhancement of CPL characteristics in the solid state, which was attributed to well-ordered intermolecular stacking arrangements observed in single-crystal X-ray analysis. nih.gov While the anisotropy factors (g_lum) in solution were modest, the solid-state enhancement points to the potential of the benzofuro-pyridine scaffold in the design of advanced CPL materials. nih.gov
Catalytic Applications of Benzofuro[3,2-b]pyridine-Based Ligands or Supporting Materials
The pyridine nitrogen within the benzofuro[3,2-b]pyridine structure provides a coordination site for metal ions, making it a candidate for use as a ligand in catalysis. Cobalt(II) complexes with pyridine-oxime ligands have shown extremely high activity for isoprene polymerization, a key process in synthetic rubber production. nih.gov These catalysts, when activated with an alkylaluminum co-catalyst, can achieve activities up to 16.3 × 10⁵ g (mol of Co)⁻¹(h)⁻¹. nih.gov The electronic and steric properties of the ligand play a crucial role in the catalyst's performance. The rigid and extended π-system of a benzofuro[3,2-b]pyridine-based ligand could influence the stability and reactivity of the metal center, potentially leading to catalysts with improved activity or selectivity. While specific studies focusing on this compound as a ligand are limited, the foundational research on related pyridine systems provides a strong rationale for its exploration in this area.
Table 2: Catalytic Activity of Cobalt Complexes in Isoprene Polymerization
| Catalyst | Co-catalyst Ratio ([Co]/[AlEt₂Cl]) | Yield (%) | Activity (x 10⁵ g (mol of Co)⁻¹(h)⁻¹) |
| Co1 | 1/5 | 38 | - |
| Co4 | 1/50 | - | 16.3 |
| This table showcases the high catalytic activity of cobalt complexes bearing pyridine-type ligands in isoprene polymerization, highlighting the potential of such scaffolds in catalysis. nih.gov |
Future Research Directions and Unexplored Avenues for 8 Bromobenzofuro 3,2 B Pyridine Chemistry
Discovery of Novel and Efficient Synthetic Pathways to Highly Substituted Benzofuro[3,2-b]pyridine Isomers
The development of efficient and versatile synthetic routes to the core benzofuro[3,2-b]pyridine skeleton is paramount for advancing its application. Current methods, while effective, often have limitations in terms of substrate scope, regioselectivity, or reaction conditions. Future research should prioritize the discovery of novel and more efficient synthetic pathways.
Recent advancements have seen the use of palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides to construct the benzofuro[3,2-b]pyridine core. researchgate.netnih.gov This approach offers a direct and atom-economical route, and further exploration of its substrate scope and the use of alternative metal catalysts could lead to even more efficient and greener syntheses. Another promising avenue is the diversity-oriented synthesis from aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.orgresearchgate.net This method allows for the rapid generation of a library of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. Expanding the range of suitable imines and alkynes will be crucial for accessing a wider array of substituted benzofuro[3,2-b]pyridines.
Tandem reactions, which allow for the formation of multiple bonds in a single operation, represent a powerful strategy for complex molecule synthesis. The development of novel tandem cyclization reactions, such as those involving salicylonitriles and methyl 2-(chloromethyl)-3-furoates, could provide access to unique and highly functionalized benzofuro[3,2-b]pyridine derivatives. nih.gov Investigating new catalytic systems and reaction conditions for these tandem processes will be a key area of future research.
Advanced Functionalization Strategies for Tailored Material Properties and Supramolecular Assemblies
The bromine atom at the 8-position of 8-Bromobenzofuro[3,2-b]pyridine serves as a key functional handle for introducing a wide range of substituents, thereby enabling the fine-tuning of its electronic and photophysical properties. Future research should focus on developing advanced functionalization strategies to create tailored materials and supramolecular assemblies.
The inherent reactivity of the C-Br bond makes it an ideal site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can be employed to introduce aryl, heteroaryl, and alkynyl groups, leading to the creation of novel chromophores and fluorophores with potential applications in organic light-emitting diodes (OLEDs) and sensors. Systematic studies on the influence of different substituents on the photophysical properties of these functionalized derivatives are needed.
Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be exploited for the rational design of supramolecular assemblies. By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to construct well-defined one-, two-, and three-dimensional architectures with unique properties, such as liquid crystallinity or porous frameworks for gas storage.
Integration of this compound into Hybrid Materials and Nanostructures
The unique electronic and structural features of the benzofuro[3,2-b]pyridine scaffold make it an attractive candidate for integration into hybrid materials and nanostructures. Future research should explore the covalent and non-covalent incorporation of this compound and its derivatives into larger systems to create materials with enhanced or novel functionalities.
One promising direction is the development of hybrid materials by grafting functionalized benzofuro[3,2-b]pyridines onto the surface of inorganic nanoparticles, such as gold or quantum dots. This could lead to new materials with interesting optical or electronic properties, finding applications in areas like bioimaging, sensing, and catalysis. The bromo-substituent can be utilized for surface attachment through established coupling chemistries.
Another avenue of exploration is the use of benzofuro[3,2-b]pyridine derivatives as building blocks for the bottom-up synthesis of well-defined nanostructures, such as nanowires or nanorods. Through self-assembly processes driven by intermolecular interactions like π-π stacking and halogen bonding, it may be possible to control the morphology and properties of the resulting nanostructures. These materials could have potential applications in organic electronics and photovoltaics.
Synergistic Theoretical and Experimental Approaches for Predicting New Chemical Transformations and Research Applications
The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery of new chemical reactions and applications. For this compound, a combined theoretical and experimental approach can provide deep insights into its reactivity and guide the design of novel derivatives with desired properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity indices, and reaction mechanisms of this compound and its derivatives. nih.govresearchgate.net For instance, DFT can be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions, aiding in the design of synthetic routes to specific isomers. researchgate.net Furthermore, computational screening of virtual libraries of functionalized benzofuro[3,2-b]pyridines can help identify promising candidates for specific applications, such as kinase inhibitors or materials for organic electronics, prior to their synthesis and experimental evaluation. researchgate.netnih.gov
The accuracy of computational predictions can be validated and refined through targeted experiments. For example, experimentally determined reaction outcomes and spectroscopic data can be used to benchmark and improve theoretical models. This iterative process of prediction and verification will be instrumental in uncovering new chemical transformations and expanding the application scope of the benzofuro[3,2-b]pyridine scaffold. Models that can accurately predict reaction outcomes are a significant challenge in computational chemistry but hold immense promise for accelerating discovery. arxiv.orgarxiv.orgnih.gov
High-Throughput Synthesis and Screening Methodologies for the Discovery of New Benzofuro[3,2-b]pyridine-Based Chemical Entities
To fully unlock the therapeutic and materials science potential of the benzofuro[3,2-b]pyridine scaffold, the development of high-throughput synthesis and screening methodologies is essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new chemical entities with desired properties.
The principles of diversity-oriented synthesis can be applied to generate libraries of structurally diverse benzofuro[3,2-b]pyridine derivatives. rsc.orgnih.gov By employing a combination of different building blocks and reaction pathways, a wide range of chemical space can be explored. Automated synthesis platforms can be utilized to streamline the production of these compound libraries.
Once synthesized, these libraries can be subjected to high-throughput screening assays to identify compounds with interesting biological activities or material properties. For example, in the context of drug discovery, compounds can be screened against a panel of protein kinases or other biological targets to identify potential inhibitors. nih.govnih.gov For materials science applications, high-throughput screening techniques can be used to rapidly assess the photophysical properties or electronic characteristics of the synthesized compounds. The integration of automated synthesis and screening will be a powerful engine for innovation in the field of benzofuro[3,2-b]pyridine chemistry. nih.gov
Q & A
Q. What are the most efficient synthetic routes for 8-bromobenzofuro[3,2-b]pyridine, and how can reaction conditions be optimized?
A triethylamine-mediated annulation reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes enables high-yield synthesis of benzofuro[3,2-b]pyridine derivatives. Key parameters include solvent polarity (e.g., DCM), temperature (25–40°C), and stoichiometric ratios (1:1.2 imine:alkyne). Yields >85% are achievable under inert atmospheres .
Q. What safety protocols are critical when handling this compound?
The compound’s bromine substituent and fused aromatic system necessitate strict safety measures:
Q. How can researchers characterize this compound and confirm its purity?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine at C8).
- HPLC-MS : For purity assessment (>95%) and detection of byproducts.
- X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. What strategies enable scalable synthesis of this compound derivatives?
Gram-scale synthesis has been demonstrated via iterative recrystallization and column chromatography. For example, benzofuropyridines derived from 2-bromophenylacetonitrile were scaled to 10 g with <5% yield loss. Post-synthetic modifications (e.g., Suzuki coupling) further enhance utility in drug discovery .
Q. How do structural modifications influence the bioactivity of this compound derivatives?
Antiparasitic activity against Haemonchus contortus in sheep was observed in tricyclic analogs (e.g., 3,4a-dimethyl-7-ethyl derivatives). Bioactivity correlates with:
Q. What mechanistic insights explain regioselectivity in copper-catalyzed functionalization of this compound?
Copper(I) acetylides facilitate C–H arylation at electron-deficient positions (e.g., C3 or C5). DFT studies suggest a radical-mediated pathway with energy barriers <25 kcal/mol for preferred sites. Catalyst choice (e.g., CuI vs. CuBr) modulates selectivity .
Q. How can conflicting data on synthesis yields between annulation and Thorpe cyclization methods be resolved?
Comparative analysis shows:
Methodological Challenges and Solutions
Q. What purification challenges arise in benzofuropyridine synthesis, and how are they addressed?
Common issues include:
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, C3 exhibits higher electron density (HOMO = −5.8 eV), favoring electrophilic substitutions, while C8 (LUMO = −1.2 eV) is prone to nucleophilic attacks .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity for structurally similar benzofuropyridine derivatives?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
